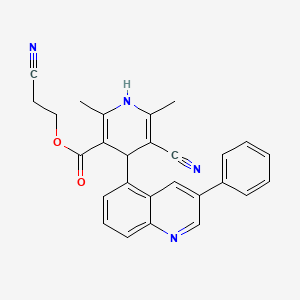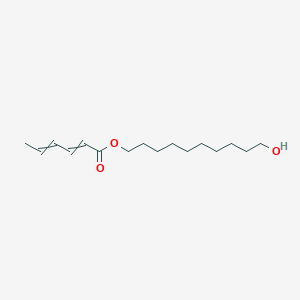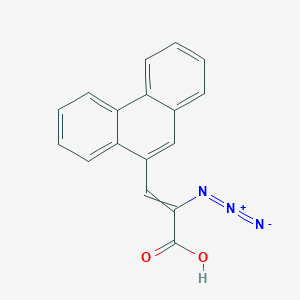
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is a compound that contains both an azide group and a phenanthrene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-(phenanthren-9-YL)prop-2-enoic acid with sodium azide under suitable conditions to introduce the azide group .
Industrial Production Methods
While specific industrial production methods for 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium azide for azide introduction.
- Catalysts such as copper(I) for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include triazole derivatives, which are of significant interest in medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in bioconjugation and labeling of biomolecules.
Medicine: Exploration of its derivatives for potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a phenanthrene moiety.
3-[3-(2-Carboxyeth-1-en-1-yl)phenyl]prop-2-enoic acid: Contains a carboxyethenyl group instead of an azide group.
Uniqueness
2-Azido-3-(phenanthren-9-YL)prop-2-enoic acid is unique due to the presence of both an azide group and a phenanthrene moiety
Propriétés
Numéro CAS |
189176-62-3 |
|---|---|
Formule moléculaire |
C17H11N3O2 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-azido-3-phenanthren-9-ylprop-2-enoic acid |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-16(17(21)22)10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H,(H,21,22) |
Clé InChI |
FYCWDZYAQYHMHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=C(C(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
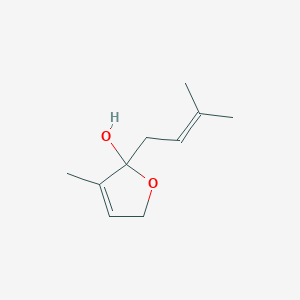
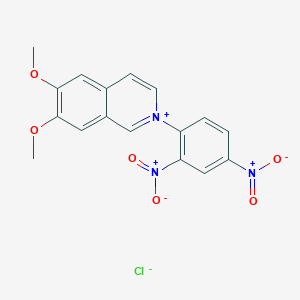
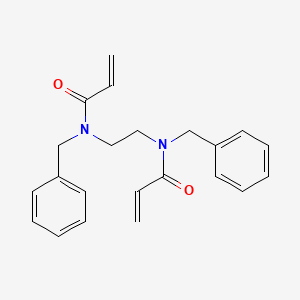
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
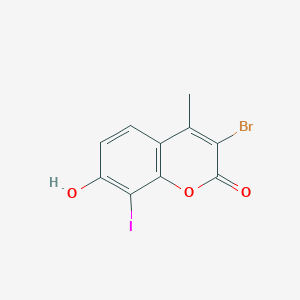
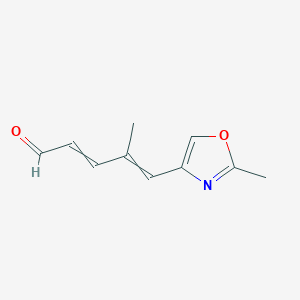
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
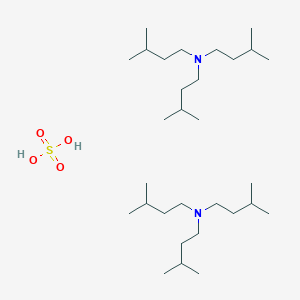
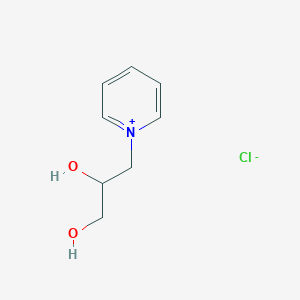
methanone](/img/structure/B14266678.png)
